8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other proliferative diseases. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrimidine derivative with a pyridine derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a similar pyrido[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a comparable structure and mechanism of action
Uniqueness
8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C22H29N5O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H29N5O4/c1-15-12-19(28)27(16-4-2-3-5-16)20-17(15)13-23-22(24-20)26-8-11-31-18(14-26)21(29)25-6-9-30-10-7-25/h12-13,16,18H,2-11,14H2,1H3 |
InChI Key |
LCOOGEQNNVRGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCOC(C3)C(=O)N4CCOCC4)C5CCCC5 |
Origin of Product |
United States |
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